Pbt434 mesylate

Iron Chelation Neurodegeneration Metal Homeostasis

PBT434 mesylate (also designated ATH434 mesylate; CAS 2387898-69-1) is an orally bioavailable, brain-penetrant small molecule belonging to the 8-hydroxy quinazolinone class. It functions as a moderate-affinity iron chaperone rather than a potent systemic iron chelator.

Molecular Formula C13H17Cl2N3O5S
Molecular Weight 398.3 g/mol
Cat. No. B12399127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbt434 mesylate
Molecular FormulaC13H17Cl2N3O5S
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESCCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.CS(=O)(=O)O
InChIInChI=1S/C12H13Cl2N3O2.CH4O3S/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;1-5(2,3)4/h4,15,18H,3,5H2,1-2H3;1H3,(H,2,3,4)
InChIKeyUBTJWJNTOFSHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PBT434 Mesylate for Research Procurement: A Clinically Advanced, Brain-Penetrant Iron Chaperone for Synucleinopathy Models


PBT434 mesylate (also designated ATH434 mesylate; CAS 2387898-69-1) is an orally bioavailable, brain-penetrant small molecule belonging to the 8-hydroxy quinazolinone class [1]. It functions as a moderate-affinity iron chaperone rather than a potent systemic iron chelator [1]. Its primary mechanism is the inhibition of iron-mediated redox activity and the consequent suppression of iron-dependent α-synuclein aggregation, thereby reducing pathological protein accumulation and oxidative damage in models of Parkinsonian disorders [1].

Why Generic Iron Chelators Are Not Substitutable for PBT434 Mesylate in Neurodegeneration Research


The procurement of PBT434 mesylate specifically—rather than a generic iron chelator such as deferiprone or deferoxamine—is essential for investigators modeling α-synucleinopathies. While strong chelators like deferiprone and deferoxamine potently lower total cellular iron stores and have shown some efficacy in Parkinson's disease, their high iron affinity can perturb essential iron metabolism [1]. In contrast, PBT434 was engineered with moderate metal-binding affinity and has been experimentally demonstrated to avoid depletion of systemic tissue iron stores in vivo while specifically targeting the pathological, redox-active iron pool and preventing α-synuclein aggregation [1]. This functional distinction ensures that experimental outcomes are attributable to the modulation of labile iron trafficking and protein aggregation pathology rather than to broad systemic iron depletion [2].

PBT434 Mesylate: A Quantitative Comparative Evidence Guide for Scientific Selection


Differential Impact on Cellular Iron Pools: PBT434 Mesylate Avoids Total Iron Depletion Observed with Deferiprone

In direct head-to-head in vitro assays, PBT434 mesylate exhibited markedly lower potency in depleting total cellular iron compared to the clinical chelators deferiprone and deferoxamine [1]. This is a critical functional distinction: PBT434 mesylate inhibits iron-mediated redox activity without stripping cells of essential iron. This moderate chelation profile correlates with in vivo findings that PBT434 mesylate does not deplete normal tissue iron stores in rodents [1].

Iron Chelation Neurodegeneration Metal Homeostasis

Inhibition of Iron-Mediated α-Synuclein Aggregation Kinetics by PBT434 Mesylate

In an in vitro assay modeling iron-mediated acceleration of α-synuclein aggregation, PBT434 mesylate treatment significantly reduced the rate of Fe-mediated aggregation [1]. This was measured by a marked extension of the lag time for the detection of fluorescent aggregates compared to α-synuclein incubated with iron alone [1]. This provides a direct, quantifiable measure of the compound's ability to intervene in a key pathogenic pathway of synucleinopathies.

α-Synuclein Protein Aggregation Parkinson's Disease

Preservation of Nigral Neurons and Motor Function in Parkinsonian Toxin Models by PBT434 Mesylate

In cross-study comparable in vivo contexts, PBT434 mesylate prevented the loss of substantia nigra pars compacta (SNpc) neurons and rescued motor performance in multiple Parkinsonian toxin mouse models (6-OHDA and MPTP) as well as in a transgenic hA53T α-synuclein model [1]. While deferiprone has shown efficacy in Phase 2 clinical trials for PD, this specific set of quantitative outcomes—preservation of SNpc neurons and motor rescue across three distinct models of PD-relevant pathology—establishes the compound's robust preclinical efficacy in preventing neurodegeneration [1].

Neuroprotection Parkinson's Disease In Vivo Model

Modulation of Brain Microvascular Iron Trafficking by PBT434 Mesylate

PBT434 mesylate was shown to equilibrate rapidly and bi-directionally across a human brain microvascular endothelial cell (hBMVEC) model of the blood-brain barrier (BBB) [1]. Critically, the PBT434-iron complex was not a substrate for hBMVEC uptake, leading to the inhibition of re-uptake of iron by endothelial cells and other cells of the neurovascular unit [1]. This mechanism is distinct from that of simple iron chelators, which may not alter the directional trafficking of iron across the BBB.

Blood-Brain Barrier Iron Transport Neurovascular Unit

Phase 2 Clinical Evidence: Impact of PBT434 Mesylate on Disability and Biomarkers in Multiple System Atrophy

Interim data from a Phase 2 open-label study (NCT05864365) in patients with Multiple System Atrophy (MSA) showed that after 6 months of treatment with ATH434 (PBT434 mesylate) at 75 mg twice daily, 43% (3 of 7) of patients had lowered scores on the Unified MSA Rating Scale (UMSARS), an assessment of activities of daily living [1]. The mean UMSARS score increase of 1.7 points was a favorable outcome compared with historical data [1]. Furthermore, clinical responders exhibited stabilization of brain iron content in the substantia nigra over 12 months and stable spinal fluid neurofilament light (NfL) levels, a biomarker of neuroaxonal damage [1].

Multiple System Atrophy Clinical Trial Biomarkers

High-Impact Research Application Scenarios for PBT434 Mesylate Procurement


Investigating Iron-Dependent α-Synuclein Aggregation in Cellular and In Vivo Models

PBT434 mesylate is the optimal tool for experiments designed to dissect the specific role of the redox-active, labile iron pool in driving α-synuclein aggregation. Unlike strong iron chelators like deferiprone that broadly deplete cellular iron stores [1], PBT434 mesylate inhibits iron-mediated α-synuclein aggregation without causing systemic iron deficiency, as demonstrated by its significantly extended lag-time in in vitro aggregation assays and its lack of effect on normal tissue iron in vivo [1].

Preclinical Efficacy Studies in Synucleinopathy Models (PD, MSA)

For studies in established Parkinsonian toxin (6-OHDA, MPTP) and transgenic (hA53T α-synuclein) mouse models, PBT434 mesylate provides a validated, brain-penetrant intervention to assess disease-modifying potential. Its documented ability to prevent loss of SNpc neurons and rescue motor performance across multiple models [1] makes it a benchmark compound for comparative efficacy studies. Furthermore, the Phase 2 clinical data in MSA showing stabilization of disability and key biomarkers [2] underscores the translational relevance of preclinical findings obtained with this agent.

Mechanistic Studies of Brain Iron Trafficking Across the Blood-Brain Barrier

PBT434 mesylate is uniquely suited for research into the regulation of brain iron homeostasis at the neurovascular unit. Its demonstrated ability to rapidly equilibrate across an in vitro human BBB model and inhibit the re-uptake of chelated iron by brain endothelial cells [3] provides a distinct mechanistic probe. This allows for the experimental investigation of iron flux in the brain in a manner not achievable with standard iron chelators, making it essential for studies focused on iron transport in neurodegeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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